molecular formula C9H8ClNO B2534784 (7-Chlorobenzofuran-3-yl)methanamine CAS No. 1506587-95-6

(7-Chlorobenzofuran-3-yl)methanamine

Cat. No. B2534784
CAS RN: 1506587-95-6
M. Wt: 181.62
InChI Key: WIYRCULWKXTYAQ-UHFFFAOYSA-N
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Description

“(7-Chlorobenzofuran-3-yl)methanamine” is a chemical compound with the molecular formula C9H8ClNO . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

“(7-Chlorobenzofuran-3-yl)methanamine” has a molecular weight of 181.62 . Other physical and chemical properties such as melting point, boiling point, and density are not directly provided in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzofuran derivatives, including (7-Chlorobenzofuran-3-yl)methanamine, have been explored for their pharmacological potential. Researchers have identified several biological activities associated with this scaffold:

Visible-Light-Mediated Synthesis

Recent advancements in synthetic methodologies have focused on visible-light-mediated reactions. Functionalized benzofurans, including our compound of interest, can be synthesized under these conditions. Researchers have explored various mechanisms and pathways to achieve efficient benzofuran synthesis using visible light .

Natural Product Sources

Benzofuran scaffolds are present in significant natural products and medicines. Some drugs containing benzofuran cores have been isolated from natural sources. These compounds serve as inspiration for further research and drug development .

Antimicrobial Agents

Given the global challenge of antibiotic resistance, benzofurans have emerged as a potential scaffold for new antimicrobial agents. Although more research is needed, their activity against deadly microbes is being investigated .

Structure–Activity Relationship Studies

Researchers have explored the structure–activity relationship (SAR) of benzofuran derivatives. For example, hybrid compounds containing benzofuran moieties have been tested against human breast cancer cells. Understanding SAR can guide the design of more potent derivatives .

Synthetic Routes and Modifications

Historically, conventional synthetic routes for functionalized benzofurans involved O-alkylation, Perkin benzofuran synthesis, McMurry reactions, and cycloisomerization of alkyne-o-substituted phenols. Researchers continue to modify and optimize these methods to enhance efficiency and reduce harsh reaction conditions .

properties

IUPAC Name

(7-chloro-1-benzofuran-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRCULWKXTYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chlorobenzofuran-3-yl)methanamine

CAS RN

1506587-95-6
Record name (7-chlorobenzofuran-3-yl)methanamine
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